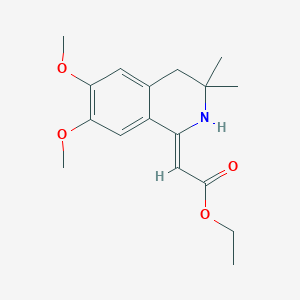

ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Production Pathways and Process Integration

This compound is involved in the production of ethyl acetate, a key organic solvent. A study compares various production methods, highlighting the potential for process integration and intensification, including stream regeneration . The research suggests that reactive distillation with an auxiliary chemical reaction is the most suitable pathway, considering energy, economy, and safety aspects .

Enhanced Extraction Processes

In the realm of green chemistry, this compound plays a role in enhancing extraction processes. An improved technological solution with closed circulation of the extractant and subcooling of azeotropes for better extraction efficiency is demonstrated. This results in significant reductions in energy and raw material consumption, as well as a decrease in total organic loading and chemical oxygen demand in wastewater .

Catalysis and Mechanism Insights

The compound is used to understand the mechanism of ethanol synthesis from acetic acid at a molecular level. Developing low-cost, high-efficiency non-noble metal catalysts for this synthesis is beneficial for industrial applications, especially when acetic acid is derived from renewable biomass .

Solvent Applications

Due to its properties, ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is widely used as a solvent in various industries. Its reasonable price, low toxicity, and suitable solvent characteristics make it a valuable compound in manufacturing processes .

Process Intensification

The compound is central to studies on process intensification, where the focus is on enhancing the efficiency of chemical reactions. This includes optimizing reaction conditions and designing innovative reactors that can perform multiple functions simultaneously .

Environmental Impact Reduction

Research involving this compound also aims at reducing the environmental impact of chemical processes. By improving the efficiency of reactions and extraction processes, there is a direct effect on lowering emissions and waste, contributing to more sustainable industrial practices .

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUYTBDESFKGJL-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B511946.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B511947.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B511955.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B511963.png)

![2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(4-methyl-thiazol-2-yl)-acetamide](/img/structure/B511964.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B511965.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B511966.png)

![1-(4-bromobenzyl)-5-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole](/img/structure/B511968.png)

![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B511975.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B511976.png)

![2-[(3-bromo-1-ethyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B511980.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B511982.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B511984.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B511985.png)